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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

Plutonium-Iron (Pu-Fe) alloys, a critical aspect for understanding their phase stability and

behavior in various applications, including nuclear reactor technology and materials science.

This document synthesizes available experimental and computational data, details the

methodologies used for their determination, and presents key relationships in a clear and

accessible format.

Thermodynamic Data of Pu-Fe Alloys
The thermodynamic properties of the Pu-Fe system are complex, characterized by the

existence of two main intermetallic compounds, Pu₆Fe and PuFe₂, and limited mutual solubility

in the solid state. The data presented here are derived from a combination of experimental

measurements and computational thermodynamic modeling, primarily using the CALPHAD

(CALculation of PHAse Diagrams) method.

Enthalpy of Formation
The enthalpy of formation (ΔfH°) is a key measure of the stability of the intermetallic

compounds. The available data, obtained from Density Functional Theory (DFT) calculations

and various experimental techniques, are summarized in Table 1. It is important to note that
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some discrepancies exist between different measurement techniques and theoretical

calculations.

Phase Method
Enthalpy of
Formation (kJ/mol)

Reference

Pu₆Fe CALPHAD calculation -6.51 [1]

PuFe₂ CALPHAD calculation
-10.3 to -11.5

(approx.)
[1]

PuFe₂ Solution Calorimetry
In good agreement

with CALPHAD
[1]

PuFe₂
Electromotive Force

(EMF)

More stable than

CALPHAD value
[1]

Table 1: Enthalpy of Formation of Pu-Fe Intermetallic Compounds.

Melting Enthalpy and Transition Temperatures
Differential Scanning Calorimetry (DSC) has been employed to determine the melting enthalpy

of the Pu₆Fe intermetallic. A reanalysis of experimental data provides a revised value for its

melt enthalpy.[2][3] The transition temperatures for the various phases and reactions in the Pu-

Fe system have been determined through thermal analysis and are crucial for understanding

the phase diagram.
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Compound/Re
action

Property Value Unit Reference

Pu₆Fe
Melting Enthalpy

(revised)
36.3 kJ/mol [2]

Pu₆Fe

Peritectic

Decomposition

Temperature

428 - 430 °C [4]

PuFe₂

Congruent

Melting

Temperature

1240 °C [4]

Eutectic (L ↔

Pu₆Fe + δ-Pu)
Temperature ~410 °C [4]

Eutectic (L ↔

PuFe₂ + γ-Fe)
Temperature 1165 - 1180 °C [4]

Table 2: Melting and Transition Properties of Pu-Fe Phases.

Gibbs Free Energy of Formation
The Gibbs free energy of formation (ΔfG°) provides a direct measure of the thermodynamic

stability of a compound at a given temperature. Electromotive force (EMF) measurements have

been used to determine the Gibbs free energy of formation for PuFe₂ over a range of

temperatures.

The free energy of formation of PuFe₂ was measured over the temperature range of 792 to

1106 K by monitoring the EMF of the cell: Pu(s,l)/PuCl₃, LiCl-KCl/PuFe₂ + Fe(s).[5] The data

from these measurements allow for the calculation of thermodynamic functions at the

temperatures of the measurements and for extrapolated estimates at other temperatures.[5]
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Temperature (K) ΔfG° (kcal/mol)

800 -9.8

900 -9.5

1000 -9.2

1100 -8.9

Table 3: Gibbs Free Energy of Formation of PuFe₂ from EMF Measurements.[5]

Experimental Protocols
The determination of thermodynamic properties of Pu-Fe alloys requires specialized

experimental techniques due to the radioactive and reactive nature of plutonium. The following

sections provide an overview of the key methodologies cited in the literature.

CALPHAD Modeling
The CALPHAD method is a computational approach used to assess thermodynamic data and

phase diagrams of multicomponent systems.[1][4]

Methodology:

Literature Review: A thorough review of all available experimental data for the binary Pu-Fe

system is conducted. This includes phase diagram data (e.g., transition temperatures, phase

boundaries), crystallographic information, and thermodynamic data (e.g., enthalpies of

formation, activities).[1]

Model Selection: A Gibbs energy model is chosen for each phase in the system. For the Pu-

Fe system, the liquid phase is typically modeled as a substitutional solution, and the

intermetallic compounds are treated as stoichiometric phases.

Parameter Optimization: The model parameters are optimized to achieve the best possible fit

to the experimental data. This is an iterative process that involves adjusting the parameters

and recalculating the phase diagram and thermodynamic properties until a self-consistent

thermodynamic description is obtained.
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Database Creation: The optimized parameters are compiled into a thermodynamic database

that can be used with software to calculate phase diagrams and thermodynamic properties

for the Pu-Fe system and higher-order systems containing these elements.

Literature Review
(Experimental Data)

Parameter Optimization
Model Selection

(Gibbs Energy Models)

Thermodynamic Database

Phase Diagram &
Property Calculation

Iterative Refinement

Click to download full resolution via product page

A simplified workflow of the CALPHAD methodology.

Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a

function of temperature or time. It is particularly useful for determining transition temperatures

and enthalpies of fusion and solid-state transformations.[2][6]

Experimental Procedure for Plutonium Alloys:

Sample Preparation: A small, accurately weighed sample of the Pu-Fe alloy (typically a few

milligrams) is hermetically sealed in a sample pan, often made of a compatible material like

tantalum. This is crucial to contain the radioactive material and prevent oxidation at high

temperatures.

Apparatus Setup: The DSC instrument is calibrated for temperature and heat flow using

standard reference materials. An inert atmosphere, such as high-purity argon, is

continuously purged through the furnace to prevent sample oxidation during the experiment.

Measurement: The sample and an empty reference pan are heated or cooled at a controlled

rate. The instrument measures the difference in heat flow required to maintain the sample

and reference at the same temperature.
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Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows peaks

corresponding to thermal events. The temperature at the peak onset or maximum is taken as

the transition temperature. The area under the peak is proportional to the enthalpy change of

the transition.

Sample Preparation

DSC Measurement

Data Analysis

Weigh Pu-Fe Alloy

Hermetically Seal in Pan

Heat/Cool Sample & Reference
in Inert Atmosphere

Calibrate DSC

Record Heat Flow vs. Temperature

Identify Peaks (Transitions)

Integrate Peak Area (Enthalpy)

Click to download full resolution via product page

A general workflow for DSC analysis of Pu-Fe alloys.

Electromotive Force (EMF) Measurement
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The EMF technique is an electrochemical method used to determine the Gibbs free energy of

formation of intermetallic compounds.[5]

Experimental Protocol:

Cell Construction: An electrochemical cell is constructed. For the Pu-Fe system, a typical cell

configuration is: Pu(s,l) | PuCl₃ in LiCl-KCl (eutectic) | PuFe₂ + Fe(s) This consists of a pure

plutonium electrode, a molten salt electrolyte containing Pu³⁺ ions, and a two-phase

electrode of PuFe₂ in equilibrium with pure iron.

Apparatus: The cell is placed in a furnace with precise temperature control. The electrodes

are connected to a high-impedance voltmeter to measure the cell potential (EMF).

Measurement: The EMF of the cell is measured at various constant temperatures. Sufficient

time is allowed at each temperature to ensure thermal and electrochemical equilibrium.

Data Analysis: The Gibbs free energy of the cell reaction is calculated from the measured

EMF using the Nernst equation: ΔG = -nFE where n is the number of electrons transferred in

the cell reaction (in this case, 3), F is the Faraday constant, and E is the measured EMF.

From the temperature dependence of the Gibbs free energy, the enthalpy (ΔH) and entropy

(ΔS) of the reaction can be determined using the Gibbs-Helmholtz equation.

Furnace

Pu Electrode Molten Salt Electrolyte (PuCl₃ in LiCl-KCl) PuFe₂ + Fe Electrode

Voltmeter

AnodeCathode

Click to download full resolution via product page

A schematic of an EMF cell for Pu-Fe thermodynamic measurements.

Gibbs Energy of Mixing
The Gibbs energy of mixing (ΔmixG) describes the change in Gibbs free energy when two or

more components are mixed to form a solution. For an ideal solution, the Gibbs energy of

mixing is given by:
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ΔmixG_ideal = RT(x_A * ln(x_A) + x_B * ln(x_B))

where R is the gas constant, T is the temperature, and x_A and x_B are the mole fractions of

components A and B.

For real solutions, such as Pu-Fe alloys, deviations from ideal behavior are expected. The

excess Gibbs energy of mixing (ΔmixG_ex) accounts for these deviations and is related to the

enthalpy of mixing (ΔmixH) and the excess entropy of mixing (ΔmixS_ex):

ΔmixG = ΔmixG_ideal + ΔmixG_ex = ΔmixH - TΔmixS

While direct experimental data for the Gibbs energy of mixing of Pu-Fe alloys is scarce, the

CALPHAD approach provides a way to model this property based on the assessed

thermodynamic parameters for the individual phases. The excess Gibbs energy of mixing is

often represented by a Redlich-Kister polynomial in CALPHAD models.

ΔmixG

ΔmixG_ideal

+

ΔmixG_ex

+

ΔmixH TΔmixS

-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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